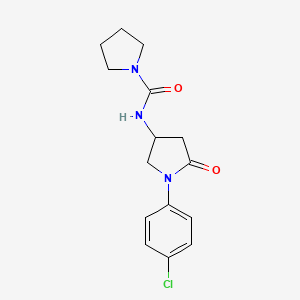

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, sulfur, and oxygen atoms are pivotal in synthesizing compounds that could exhibit central nervous system (CNS) activity, potentially leading to novel treatments for CNS disorders. These compounds replace carbon in benzene rings to form structures like pyridine, indicating the versatility of heterocyclic compounds in drug synthesis and their potential to act on the CNS, ranging from antidepressant to convulsant effects (Saganuwan, 2017).

Pyrrolidine in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for treating human diseases due to its efficiency in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage of molecules. This scaffold's versatility is evident in the synthesis of bioactive molecules with pyrrolidine rings, showcasing its importance in drug discovery and development processes (Li Petri et al., 2021).

Role of Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C) metabolism plays a significant role in plant defense against pathogens, indicating the potential for developing plant protection strategies. The manipulation of P5C synthesis could lead to enhanced resistance against bacterial pathogens, emphasizing the importance of proline-P5C metabolism in plant defense mechanisms and its potential application in agriculture (Qamar et al., 2015).

Optical Sensors and Biological Applications of Pyrimidine Derivatives

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for synthesis of optical sensors. Their wide range of biological and medicinal applications, including the development of sensors, highlights their significance in scientific research and potential therapeutic uses (Jindal & Kaur, 2021).

N-Heterocycles in Drug Discovery

N-heterocycles such as enaminoketones and enaminothiones are crucial in synthesizing heterocycles and natural products, indicating their importance in drug discovery. Their role as building blocks for various heterocycles and the synthesis of compounds with potential anticonvulsant properties underline the critical role of N-heterocycles in medicinal chemistry and pharmaceutical research (Negri et al., 2004).

Mecanismo De Acción

Pyrrolidines

are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are known to have diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant activities, and more .

Indole derivatives

, on the other hand, are aromatic compounds that have been found in many important synthetic drug molecules. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propiedades

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c16-11-3-5-13(6-4-11)19-10-12(9-14(19)20)17-15(21)18-7-1-2-8-18/h3-6,12H,1-2,7-10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGCRKDEVSYZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)

![3-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2969350.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2969354.png)

![7-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2969359.png)

![(E)-ethyl 2-(2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2969361.png)

![4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2969364.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2969370.png)